molecular formula C11H23ClN2O3 B1433928 H-Val-leu-OH hcl CAS No. 95977-55-2

H-Val-leu-OH hcl

Cat. No. B1433928
CAS RN: 95977-55-2
M. Wt: 266.76 g/mol
InChI Key: DTHPWDPDAJVHPD-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-Leu-OH HCl is a synthetic compound with a molecular weight of 266.77 and a chemical formula of C₁₁H₂₂N₂O₃ · HCl . It is used as a substrate for human kidney dipeptidase .


Synthesis Analysis

The synthesis of H-Val-Leu-OH HCl involves complex biochemical processes. There is no single hydrolysis method that will effectively cleave all proteins to single amino acids completely and quantitatively. This is due to the varying stability of the peptide bonds between the different amino acids .


Molecular Structure Analysis

The molecular structure of H-Val-Leu-OH HCl is complex and detailed information about its structure can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving H-Val-Leu-OH HCl are complex. Acid hydrolysis is the most common method for hydrolyzing a protein sample, and the method can be performed in either vapor or liquid phase .


Physical And Chemical Properties Analysis

H-Val-Leu-OH HCl has a molecular weight of 266.77 and a chemical formula of C₁₁H₂₂N₂O₃ · HCl . It is stored at temperatures below -15°C . It has a predicted boiling point of 421.9±30.0 °C and a predicted density of 1.066±0.06 g/cm3 .

Scientific Research Applications

Peptide Synthesis

This compound is used in peptide synthesis, particularly in environmentally conscious in-water peptide synthesis using Boc strategy. It has been applied to the synthesis of complex peptides like Val-Ala-Val-Ala-Val-Gly-OH, which are prone to aggregation .

Enzyme Substrate

H-Val-Leu-OH.HCl serves as a substrate for human kidney dipeptidase, an enzyme involved in the metabolism of certain peptides .

Safety and Hazards

H-Val-Leu-OH HCl should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHPWDPDAJVHPD-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Val-Leu-OH.HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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